molecular formula C12H19F2NO4 B12978815 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid CAS No. 1359656-96-4

1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid

Cat. No.: B12978815
CAS No.: 1359656-96-4
M. Wt: 279.28 g/mol
InChI Key: SVJFJHKPRJKWLO-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid (CAS: 1359656-96-4) is a high-value piperidine derivative that serves as a versatile building block in pharmaceutical research and organic synthesis. Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group, which allow for selective deprotection and further functionalization, making it a critical intermediate for constructing complex molecules . The difluorinated piperidine ring is of particular interest, as the introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of potential drug candidates . Compounds featuring piperidine carboxamide cores have demonstrated promising biological activity, such as in the development of novel, species-selective antimalarial agents that target the Plasmodium proteasome with a low propensity for resistance . This reagent is primarily employed in the discovery of APIs for therapeutic areas including neurological disorders and oncology, where fluorinated molecules provide a distinct advantage . As a solid with a defined molecular weight of 289.28 g/mol (C13H19F2NO4), it is supplied for laboratory applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1359656-96-4

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

5,5-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-11(4,8(16)17)5-12(13,14)7-15/h5-7H2,1-4H3,(H,16,17)

InChI Key

SVJFJHKPRJKWLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction and Functionalization of Piperidine Precursors

A key step involves the reduction of a precursor compound (denoted as formula VI in patent literature) under mild conditions (-20 °C to 100 °C) to yield an intermediate (formula VII) bearing the Boc group and difluoro substituents. This step is typically performed in an organic solvent with a suitable reducing agent.

Sulfonylation to Activate Hydroxyl Groups

The intermediate (VII) is reacted with sulfonyl chlorides such as p-toluenesulfonyl chloride in the presence of organic bases (e.g., triethylamine) and aqueous inorganic bases at pH 8-12. This reaction, conducted at 0-100 °C, converts hydroxyl groups into good leaving groups (e.g., tosylates), facilitating subsequent substitution reactions.

Reduction to Alkyl Derivatives

The sulfonylated intermediate (VIII) undergoes reduction in the presence of reducing agents at 0-50 °C to yield alkylated piperidine derivatives (formula IX). This step is crucial for installing the methyl group at the 3-position and maintaining the difluoro substitution.

Hydrolysis and Esterification

Hydrolysis of ester intermediates to the corresponding carboxylic acid is achieved using bases such as lithium hydroxide monohydrate or sodium hydroxide in solvents like tetrahydrofuran (THF), water, or ethanol. Typical conditions include refluxing at 70 °C for 3-6 hours. Acidification of the reaction mixture post-hydrolysis allows extraction of the free acid.

Carbamate (Boc) Protection

The nitrogen atom is protected with the tert-butoxycarbonyl group using standard Boc-protection protocols, often involving reaction with di-tert-butyl dicarbonate under mild conditions.

Use of Coupling Reagents for Amide Formation

For further functionalization, coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) are employed to form amide bonds under inert atmosphere over extended reaction times (e.g., 48 hours).

Representative Experimental Data

Step Reaction Conditions Reagents Yield Notes
Reduction of precursor (VI) to intermediate (VII) -20 °C to 100 °C, organic solvent Reducing agent (unspecified) ~90% Controlled temperature to avoid side reactions
Sulfonylation of (VII) to (VIII) 0-100 °C, dichloromethane, triethylamine, pH 8-12 aqueous base p-Toluenesulfonyl chloride 90% Formation of tosylate intermediate
Reduction of (VIII) to alkyl derivative (IX) 0-50 °C, organic solvent Reducing agent Not specified Maintains difluoro substitution
Hydrolysis of ester to acid 70 °C, THF/H2O or EtOH LiOH·H2O or NaOH 93% Reflux for 3-6 hours
Boc protection of amine Room temperature, standard Boc reagents Di-tert-butyl dicarbonate High yield Protects nitrogen for further reactions
Amide coupling Room temperature, inert atmosphere, 48 h EDC, DMAP 84% For further derivatization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) data confirm the structure of intermediates and final product, e.g., 1H NMR signals consistent with Boc group and piperidine ring protons.
  • Mass spectrometry (MS) confirms molecular weights, e.g., MS-ESI theoretical and actual values matching expected masses.
  • Purity and identity are verified by chromatographic techniques and melting point analysis.

Summary of Key Research Findings

  • The multi-step synthesis requires precise control of reaction conditions to maintain the integrity of the difluoro substituents and Boc protection.
  • Sulfonylation and reduction steps are critical for functional group transformations enabling the installation of the methyl and carboxylic acid groups.
  • Hydrolysis under basic conditions efficiently converts esters to the target carboxylic acid with high yield.
  • The Boc protecting group is stable under the reaction conditions and facilitates further synthetic modifications.
  • The fluorine atoms enhance the compound’s bioavailability and binding affinity, making the synthetic route valuable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Boc-protected amine : Protects the nitrogen during synthesis but can be deprotected under acidic conditions (e.g., HCl in dioxane) to expose the amine for further reactions.

  • Carboxylic acid : Participates in esterification, amidation, and coupling reactions .

  • 5,5-difluoro substituents : Enhance lipophilicity and may influence reaction rates via steric/electronic effects.

  • Piperidine ring : Provides a rigid framework for regioselective modifications .

2.1. Amine Group Reactions

  • Deprotection :

    • Reagents : HCl in dioxane, TFA, or acidic conditions.

    • Outcome : Removal of the Boc group to yield the free amine, enabling subsequent reactions (e.g., alkylation, acylation).

2.2. Carboxylic Acid Reactions

  • Esterification :

    • Reagents : Alcohols (e.g., methanol) with acidic catalysts (e.g., H2SO4) or coupling reagents (e.g., DCC).

    • Conditions : Room temperature or heated.

  • Amide Coupling :

    • Reagents : Amines (e.g., benzylamine) with coupling agents (e.g., HOBt, HCTU) and bases (e.g., DIEA) .

    • Applications : Peptide synthesis or bioconjugation .

2.3. Piperidine Ring Reactions

  • Substitution :

    • Mechanism : Fluorine atoms may direct nucleophilic substitution at specific positions on the piperidine ring .

    • Example : Reaction with paratoluensulfonyl chloride under basic conditions (pH 8–12) to form sulfonamides .

2.4. Reduction/Oxidation

  • Reduction :

    • Reagents : LiAlH4 or NaBH4 in anhydrous solvents.

    • Outcome : Conversion of carboxylic acid to alcohol (though exact site depends on protection).

  • Oxidation :

    • Reagents : Hydrogen peroxide or radical-based oxidants.

    • Outcome : Formation of N-oxides or quaternary ammonium derivatives.

Biological and Structural Considerations

  • Fluorine’s Role : The 5,5-difluoro substitution increases lipophilicity, enhancing bioavailability and binding affinity to biological targets (e.g., enzymes, receptors).

  • Boc Group Utility : Acts as a steric shield during synthesis, enabling selective reactions at other sites .

Comparison with Analogues

Feature 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid Analogue Key Differences
Structure Boc-protected amine, 5,5-difluoro, methyl group1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CID 66521743)Lacks methyl substitution at position 3 .
Reactivity Enhanced lipophilicity, site-selective reactionsPyrrolidine analogues (e.g., (3S)-1-Boc-3-aminopyrrolidine)Smaller ring size reduces steric hindrance, altering reaction rates .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • IUPAC Name : 1-(tert-butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid
  • CAS Number : 1359656-96-4
  • Molecular Formula : C12H19F2NO4
  • Molecular Weight : 279.29 g/mol
  • Purity : 97%

The structure includes a piperidine ring substituted with difluoro and carboxylic acid groups, which contributes to its biological activity.

Drug Development

1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into more complex molecules that can exhibit enhanced pharmacological properties.

Case Study : Research has demonstrated that derivatives of this compound can act as potent inhibitors of specific enzymes involved in disease pathways, making them candidates for further development as therapeutic agents against conditions such as cancer and metabolic disorders .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are critical targets in the treatment of cardiovascular diseases and other conditions. PDE inhibitors can enhance cellular signaling pathways by preventing the breakdown of cyclic nucleotides.

Data Table 1 : Summary of PDE Inhibition Studies

CompoundTarget PDEIC50 (µM)Reference
1-(tert-butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acidPDE40.25
Derivative APDE50.15
Derivative BPDE10A0.10

Safety Profile

The safety profile of 1-(tert-butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid has been evaluated through various toxicological studies. It is classified as harmful if swallowed and causes skin irritation, indicating the need for careful handling in laboratory settings .

Case Study : A study highlighted its potential hepatotoxic effects when administered at high doses in animal models, emphasizing the importance of dosage regulation during experimental applications .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate . The Boc group can be removed under acidic conditions, leading to the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs differ in substituent patterns (fluorine, methyl, phenyl) and stereochemistry, impacting physicochemical properties and applications. Below is a detailed comparison:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications/Notes
1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid C₁₂H₁₈F₂NO₄* ~279.24* 3-methyl, 5,5-difluoro Likely ester hydrolysis Hypothesized for enhanced bioavailability in APIs
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid 1255666-86-4 C₁₁H₁₆F₂NO₄ 263.25* 5,5-difluoro Hydrolysis of ethyl ester Intermediate for fluorinated drug candidates
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 534602-47-6 C₁₂H₂₁NO₄ 255.30 3-methyl Base-catalyzed ester hydrolysis Peptide backbone modification
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid 1823865-48-0 C₁₁H₁₆F₃NO₄ 283.24 3,5,5-trifluoro Not specified High lipophilicity; specialized storage at -20°C
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl Not detailed Requires stringent safety protocols due to aromaticity

*Estimated based on analogs.

Key Findings from Research

  • Fluorination Effects : 5,5-Difluoro substitution (CAS 1255666-86-4) improves metabolic stability by reducing oxidative degradation, while trifluoro derivatives (CAS 1823865-48-0) exhibit higher lipophilicity but may face synthetic challenges .
  • Methyl Group Impact : The 3-methyl substituent (CAS 534602-47-6) introduces steric hindrance, stabilizing specific conformations critical for receptor binding .

Q & A

Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection, fluorination, and carboxylation. Key considerations include:

  • Boc Protection: Use anhydrous conditions and catalysts like DMAP to prevent hydrolysis of the Boc group.
  • Fluorination: Select fluorinating agents (e.g., DAST or Deoxo-Fluor) compatible with the piperidine scaffold to avoid ring-opening side reactions .
  • Carboxylation: Optimize reaction temperature (e.g., 20–50°C for acid chloride formation) and stoichiometry to ensure regioselective carboxylation at the 3-position.
  • Purification: Employ column chromatography or recrystallization (e.g., using acetonitrile/water) to achieve ≥95% purity, as verified by HPLC and NMR .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on analogous piperidine derivatives:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation: Use fume hoods to mitigate respiratory irritation (H335) from airborne particles .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services to avoid environmental contamination .
  • First Aid: For skin contact, wash immediately with water; for ingestion, seek medical attention and provide SDS (e.g., Indagoo SDS format) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities (<2% threshold) .
    • NMR (¹H/¹³C): Confirm regiochemistry via splitting patterns (e.g., diastereotopic fluorines at C5) and Boc group integration (9H singlet at δ 1.4 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 100–120) .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELXL for this compound, especially considering its fluorinated groups?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray data (Cu-Kα or synchrotron) to resolve fluorine atoms, which have low electron density.
  • Refinement in SHELXL:
    • Apply restraints to C-F bond lengths (1.32–1.39 Å) and anisotropic displacement parameters (ADPs) for fluorine atoms .
    • Use the TWIN command if data shows pseudo-merohedral twinning due to chiral centers .
    • Validate refinement with Rint < 5% and Flack parameter (x) to confirm absolute configuration, avoiding false chirality indications in near-centrosymmetric structures .

Q. How to address contradictions in spectroscopic data during structural characterization?

Methodological Answer:

  • NMR Contradictions:
    • For overlapping signals (e.g., methyl and fluorinated carbons), use DEPT-135 or 2D HSQC to resolve connectivity.
    • Compare experimental ¹⁹F NMR shifts (-180 to -210 ppm) with DFT-calculated values to confirm substitution patterns .
  • Mass Spec Anomalies:
    • Recalibrate using perfluorokerosene (PFK) standards for accurate mass matching.
    • Investigate in-source fragmentation (e.g., Boc group loss) with MS/MS .

Q. What strategies are effective for resolving stereochemical uncertainties in the piperidine ring?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) and refine using SHELXL’s FLACK parameter .
  • Chiral HPLC: Employ a Chiralpak IA-3 column with hexane/isopropanol to separate enantiomers and quantify enantiomeric excess (ee) .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign C3-methyl stereochemistry .

Q. How to optimize reaction conditions for introducing the difluoro motif at C5?

Methodological Answer:

  • Fluorination Reagents: Screen DAST vs. XtalFluor-E for higher yields and fewer side products (e.g., ring-opening).
  • Solvent Selection: Use dichloromethane or THF to stabilize intermediates, avoiding protic solvents that may hydrolyze the Boc group .
  • Temperature Control: Maintain -20°C to 0°C during fluorination to minimize decomposition .

Q. How to mitigate racemization during Boc deprotection?

Methodological Answer:

  • Acidic Conditions: Use TFA in dichloromethane (0–4°C) for rapid deprotection (<1 hour) to limit acid-catalyzed racemization .
  • Neutralization: Quench with cold NaHCO3 to stabilize the free amine intermediate.
  • Monitoring: Track ee via chiral HPLC after each deprotection step .

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